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molecular formula C6H2Cl2FNO B1629892 5-Chloro-3-fluoropyridine-2-carbonyl chloride CAS No. 207994-09-0

5-Chloro-3-fluoropyridine-2-carbonyl chloride

Cat. No. B1629892
M. Wt: 193.99 g/mol
InChI Key: PYVVOFAMBUQMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274536B1

Procedure details

71.38 g of 3-fluoro-5-chloro-2-pyridinecarboxylic acid (Example P4) are placed in a round-bottomed flask and heated to 90° C. 59 ml of thionyl chloride are added dropwise from a dropping funnel over a period of 30 minutes, and the gas formed is introduced into sodium hydroxide solution. Stirring is then carried out for 5 hours at 100° C., after which the thionyl chloride is distilled off at normal pressure. After the addition of 50 ml of dry toluene, 20 ml thereof are distilled off. The resulting solution is poured into 200 ml of n-hexane and stirred overnight. After cooling in an ice-bath, the mixture is filtered and the filtration residue is washed twice with n-hexane. 68.7 g of the desired compound are obtained in the form of a brown solid.
Quantity
71.38 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.S(Cl)([Cl:14])=O.[OH-].[Na+]>>[F:1][C:2]1[C:3]([C:9]([Cl:14])=[O:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
71.38 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)Cl)C(=O)O
Step Two
Name
Quantity
59 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the gas formed
DISTILLATION
Type
DISTILLATION
Details
after which the thionyl chloride is distilled off at normal pressure
ADDITION
Type
ADDITION
Details
After the addition of 50 ml of dry toluene, 20 ml
DISTILLATION
Type
DISTILLATION
Details
thereof are distilled off
ADDITION
Type
ADDITION
Details
The resulting solution is poured into 200 ml of n-hexane
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice-bath
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the filtration residue is washed twice with n-hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)Cl)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 68.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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